molecular formula C6H4N2O2 B1418130 5-Hydroxybenzofurazan CAS No. 768-09-2

5-Hydroxybenzofurazan

Cat. No. B1418130
CAS RN: 768-09-2
M. Wt: 136.11 g/mol
InChI Key: YTXFOSVCYYHADT-UHFFFAOYSA-N
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Description

5-Hydroxybenzofurazan (5-HBF) is an organic compound that has been studied for its wide-ranging applications. It is also known as 2,1,3-Benzoxadiazol-5-ol .

Scientific Research Applications

Organic Synthesis

5-Hydroxybenzofurazan is a versatile reagent in organic synthesis. It acts as an electrophilic agent in S_NAr reactions (nucleophilic aromatic substitution), where it can react with secondary cyclic amines like pyrrolidine, piperidine, and morpholine . This reactivity is crucial for constructing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Pharmaceutical Research

In pharmaceutical research, benzofurazan derivatives, including 5-Hydroxybenzofurazan, have been explored for their potential biological activities. They exhibit a range of bioactivities such as anti-tumor , antibacterial , anti-oxidative , and anti-viral properties . These compounds are being studied as potential drug lead compounds, with 5-Hydroxybenzofurazan playing a role in the synthesis of these bioactive molecules.

Nonlinear Optical Materials

The NBD moiety, to which 5-Hydroxybenzofurazan is related, has been discovered to possess nonlinear optical (NLO) properties . This makes it a candidate for use in the development of materials for optoelectronic devices, such as organic solar cells and light-emitting diodes (LEDs).

Density Functional Theory (DFT) Studies

5-Hydroxybenzofurazan derivatives are subjects of theoretical studies using DFT to understand their electronic structure and reactivity. The HOMO and LUMO energy levels determined by DFT calculations can predict the compound’s reactivity and stability, which is essential for designing new molecules with desired properties .

Electrophilicity Index Analysis

The electrophilicity index (ω) of benzofurazan derivatives, including 5-Hydroxybenzofurazan, is a significant descriptor in understanding their reactivity. This index helps in rationalizing kinetic data and predicting the electronic effects of nucleophile groups in reactions .

Solar Cell Materials

Benzofurazan derivatives are used as effective electron-withdrawing building blocks for organic solar cell materials. Their ability to transfer electrons efficiently makes them suitable for use in the active layers of organic photovoltaic devices .

Natural Product Synthesis

Benzofurazan compounds, such as 5-Hydroxybenzofurazan, are synthesized to mimic natural products with strong biological activities. These synthetic analogs are used to study the relationship between structure and bioactivity, aiding in the discovery of new drugs .

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXFOSVCYYHADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371426
Record name 5-Hydroxybenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxybenzofurazan

CAS RN

768-09-2
Record name 5-Hydroxybenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768-09-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What does the research indicate about the stability of 5-hydroxybenzofurazan?

A2: The research highlights a critical safety concern: 5-hydroxybenzofurazan exhibits a low onset temperature of decomposition []. This means it readily decomposes, releasing a substantial amount of energy even at relatively low temperatures. This characteristic makes it unsuitable for large-scale synthesis and necessitates alternative routes for producing related compounds.

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